2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound with a unique structure that includes an oxazepine ring fused to a benzene ring
Properties
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)19-21(25)22(12-17(23)15-10-8-14(3)9-11-15)20(24)16-6-4-5-7-18(16)26-19/h4-11,13,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFDIOQINIUFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automation to maintain consistent reaction conditions and improve efficiency. The choice of raw materials and reagents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic properties that could be explored for treating various diseases.
Industry: Its unique structure could be useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepine derivatives and benzofused heterocycles. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
What sets 2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione apart is its specific combination of functional groups and the resulting properties
Biological Activity
2-Isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, often utilizing specific catalysts and solvents to achieve high yield and purity. The industrial production may involve optimizing these synthetic routes for scalability and efficiency .
Antiproliferative Activity
Research indicates that derivatives of oxazepine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that synthesized benzoxazepine derivatives can significantly inhibit the proliferation of solid tumor cell lines. The cytotoxic effects are often measured through assays that evaluate cell viability and proliferation rates .
Anti-inflammatory Properties
The compound's potential anti-inflammatory activity has been linked to its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play crucial roles in inflammatory responses, and their modulation can lead to therapeutic benefits in inflammatory diseases .
Antimicrobial Activity
Limited antimicrobial activity has been reported for this compound against certain bacterial pathogens. Studies suggest that while some derivatives show promise in inhibiting microbial growth, the overall effectiveness varies significantly among different compounds within the oxazepine class .
The mechanism of action for this compound likely involves interactions with specific molecular targets in biological systems. This may include binding to enzymes or receptors that modulate cellular signaling pathways related to inflammation and cancer proliferation .
Study 1: Antiproliferative Effects
A study evaluated the cytotoxicity of synthesized benzoxazepine derivatives against various cancer cell lines. Results indicated significant inhibition of cell growth in several solid tumors, with varying levels of effectiveness based on structural modifications of the compounds .
Study 2: Inflammatory Response Modulation
In another research effort, the impact of oxazepine derivatives on cytokine release was assessed. The findings suggested that certain derivatives could effectively reduce IL-6 and TNF-α levels in vitro, indicating their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
